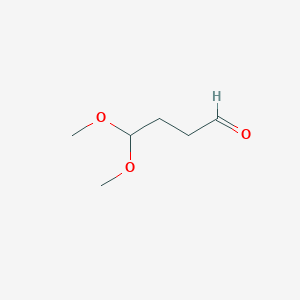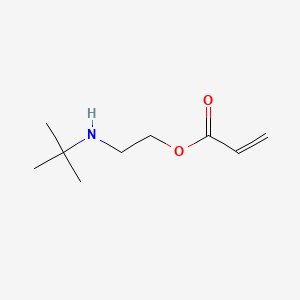
4,4-Dimethoxybutanal
Overview
Description
4,4-Dimethoxybutanal is an organic compound with the molecular formula C6H12O3. It is also known as 4,4-dimethoxybutyraldehyde. This compound is characterized by the presence of two methoxy groups attached to the fourth carbon of a butanal chain. It is a colorless liquid with a molecular weight of 132.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4,4-dimethoxybutanal involves the Claisen condensation reaction. This reaction uses ethyl formate, liquid sodium methoxide, acetone, and concentrated sulfuric acid as raw materials. The process involves the formation of butanone sodium enolate, which is then reacted with methanol containing concentrated sulfuric acid to obtain the crude product. The final product is obtained through distillation under normal and reduced pressure .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of sodium methoxide solution and an ethyl formate-acetone mixed solution. These solutions are then reacted in a continuous stirred-tank reactor (CSTR) to ensure efficient mixing and reaction rates. The product is refined through reduced pressure distillation to remove byproducts and obtain high purity this compound .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxybutanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include 4,4-dimethoxybutanol (reduction product), 4,4-dimethoxybutanoic acid (oxidation product), and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
4,4-Dimethoxybutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-dimethoxybutanal involves its reactivity with various chemical reagents. The methoxy groups on the fourth carbon make it a versatile intermediate for further chemical transformations. The aldehyde group allows it to participate in nucleophilic addition and condensation reactions, making it a valuable compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxy-2-butanone: Similar in structure but with a ketone group instead of an aldehyde group.
4,4-Dimethoxybutanol: The reduced form of 4,4-dimethoxybutanal.
4,4-Dimethoxybutanoic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to its dual methoxy groups and aldehyde functionality, which provide it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various fields of research and industry .
Properties
IUPAC Name |
4,4-dimethoxybutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-8-6(9-2)4-3-5-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUMRDDQOZZQDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447104 | |
| Record name | 4,4-dimethoxybutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56681-97-1 | |
| Record name | 4,4-dimethoxybutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B1624520.png)

